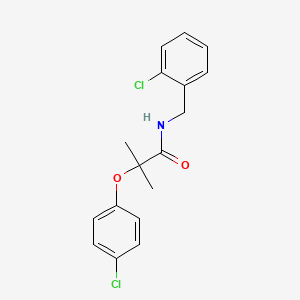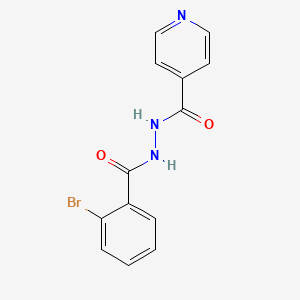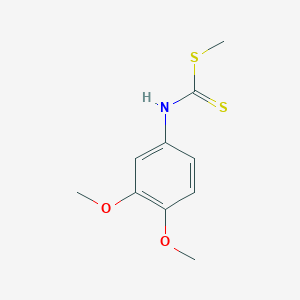
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea, commonly known as BMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTU is a urea derivative that has shown promising results in various studies, making it an important compound for research purposes.
作用機序
The exact mechanism of action of BMTU is not fully understood, although it is thought to act by inhibiting the activity of certain enzymes. Studies have shown that BMTU inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BMTU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above, and has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMTU has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of using BMTU in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the function of these enzymes. Additionally, BMTU has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new cancer and anti-inflammatory drugs.
One limitation of using BMTU in lab experiments is its potential toxicity. Although BMTU has been shown to have anti-cancer and anti-inflammatory properties, it may also have toxic effects on normal cells. Additionally, BMTU may have limited solubility in certain solvents, making it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on BMTU. One area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the structure of BMTU. Additionally, further studies are needed to fully understand the mechanism of action of BMTU and its potential toxicity. Finally, BMTU may have potential applications in other areas of research, such as the development of new antibiotics or antiviral drugs.
In conclusion, BMTU is a urea derivative that has shown promising results in various studies. It has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Although there are limitations to its use in lab experiments, further research on BMTU may lead to new discoveries in the field of scientific research.
合成法
BMTU can be synthesized using various methods, including the reaction of 2-thienylmethylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with urea to form BMTU. Other methods of synthesis have also been reported, including the use of different amines and carbonyl chlorides.
科学的研究の応用
BMTU has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer properties, with studies indicating that it inhibits the proliferation of cancer cells in vitro. Additionally, BMTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-7-10-2-1-5-19-10)15-9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUXAHQUMYABBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)